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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 8-(Trifluoromethyl)quinoxalin-2-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 8...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 8-(Trifluoromethyl)quinoxalin-2-ol. As a critical analytical tool in organic chemistry and drug development, NMR spectroscopy offers unparalleled insight into molecular structure. This document will not only present the predicted spectral data but also delve into the underlying principles governing the chemical shifts and coupling constants, providing a robust framework for researchers working with this and similar heterocyclic compounds.

The quinoxaline scaffold is a significant pharmacophore, and the introduction of a trifluoromethyl group at the 8-position and a hydroxyl group at the 2-position introduces unique electronic features that are directly reflected in the NMR spectra. Understanding these spectral signatures is paramount for reaction monitoring, structural confirmation, and purity assessment.

Molecular Structure and Numbering

To facilitate a clear discussion of the NMR data, the standard IUPAC numbering for the quinoxaline ring system is used.

Figure 1: Structure and atom numbering of 8-(Trifluoromethyl)quinoxalin-2-ol.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 8-(Trifluoromethyl)quinoxalin-2-ol is expected to exhibit distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the tautomeric equilibrium of the 2-hydroxyquinoxaline system, which predominantly exists in the quinoxalin-2(1H)-one form.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H3~8.0 - 8.2s-Singlet due to the absence of adjacent protons. Located on the pyrazinone ring.
H5~7.8 - 8.0dJ = 7-9Doublet due to coupling with H6. Expected to be downfield due to proximity to the pyrazinone ring.
H6~7.5 - 7.7tJ = 7-9Triplet due to coupling with H5 and H7.
H7~7.9 - 8.1dJ = 7-9Doublet due to coupling with H6. Deshielded by the adjacent electron-withdrawing CF₃ group.
OHVariablebr s-Broad singlet, chemical shift is dependent on solvent, concentration, and temperature.

Causality Behind Predicted Chemical Shifts:

  • Trifluoromethyl Group Effect: The -CF₃ group at the C8 position is a strong electron-withdrawing group, which deshields the ortho proton (H7) and, to a lesser extent, the other protons on the benzene ring through inductive effects. This is a well-documented phenomenon in the NMR of trifluoromethylated aromatic compounds.[1][2]

  • Quinoxalin-2-one Tautomer: The 2-hydroxyquinoxaline exists predominantly as the lactam tautomer, quinoxalin-2(1H)-one. This structure significantly influences the electronic environment of the pyrazine ring, affecting the chemical shift of H3.[3]

  • Aromatic Protons (H5, H6, H7): These protons form an AMX or ABC spin system. H7 is expected to be the most downfield of this system due to the deshielding effect of the adjacent CF₃ group. H5 will also be relatively downfield due to its peri-position to the nitrogen atom (N4). H6 will likely appear as a triplet, being coupled to both H5 and H7.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information on the carbon skeleton. The presence of the trifluoromethyl group will result in a characteristic quartet for the carbon to which it is attached (C8) and will also influence the chemical shifts of the surrounding carbon atoms.

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Coupling Constant (J, Hz)Rationale
C2~155 - 160s-Carbonyl carbon of the quinoxalin-2-one tautomer, expected to be significantly downfield.[3]
C3~130 - 135s-Aromatic CH carbon on the pyrazinone ring.
C4a~135 - 140s-Quaternary carbon at the ring junction.
C5~120 - 125s-Aromatic CH carbon.
C6~128 - 132s-Aromatic CH carbon.
C7~125 - 130q³JCF ≈ 3-5Aromatic CH carbon, showing a small quartet due to three-bond coupling with the fluorine atoms.
C8~128 - 133q²JCF ≈ 30-40Quaternary carbon attached to the CF₃ group, appearing as a quartet due to two-bond coupling.[1][4]
C8a~140 - 145s-Quaternary carbon at the ring junction.
CF₃~120 - 125q¹JCF ≈ 270-280Carbon of the trifluoromethyl group, appearing as a strong quartet due to one-bond C-F coupling.[4]

Key Features and Interpretation:

  • ¹JCF and ²JCF Coupling: The most definitive signals in the ¹³C NMR spectrum will be the quartets arising from the CF₃ group. The one-bond coupling (¹JCF) is typically very large (around 270-280 Hz), and the two-bond coupling to C8 (²JCF) is also significant (around 30-40 Hz).[1][4] The three-bond coupling to C7 (³JCF) will be smaller (around 3-5 Hz) and may not always be resolved.

  • Carbonyl Signal: The chemical shift of C2 will be indicative of the lactam form of the molecule.

  • Substituent Effects: The trifluoromethyl group's electron-withdrawing nature influences the chemical shifts of the carbons in the benzene ring.[1]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 8-(Trifluoromethyl)quinoxalin-2-ol, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. A common choice is deuterated dimethyl sulfoxide (DMSO-d₆) due to its ability to dissolve a wide range of organic compounds and because the hydroxyl proton will likely be observable as a distinct, exchangeable peak.[3] Deuterated chloroform (CDCl₃) can also be used, but the hydroxyl proton may exchange more rapidly or be very broad.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans (ns): 8-16, depending on the sample concentration.

      • Spectral Width: 0-16 ppm.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans (ns): 1024 or more, as ¹³C is less sensitive.

      • Spectral Width: 0-220 ppm.

  • Advanced NMR Experiments (for full structural elucidation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which will confirm the connectivity of the protons on the benzene ring (H5, H6, H7).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons.

    • ¹⁹F NMR: To directly observe the fluorine resonance of the CF₃ group.[5][6]

Visualization of Key NMR Correlations

The following diagram illustrates the expected key HMBC correlations that would be instrumental in the complete assignment of the ¹H and ¹³C NMR spectra.

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Exploratory

Mechanism of action for 8-(Trifluoromethyl)quinoxalin-2-ol derivatives

An In-Depth Technical Guide to the Mechanism of Action for 8-(Trifluoromethyl)quinoxalin-2-ol Derivatives Abstract The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure"...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action for 8-(Trifluoromethyl)quinoxalin-2-ol Derivatives

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] The strategic incorporation of a trifluoromethyl group, particularly at the 8-position, is designed to enhance metabolic stability, lipophilicity, and binding affinity, making these derivatives compelling candidates for drug development.[3][4] This guide synthesizes the current understanding of the broader quinoxaline class to elucidate the probable mechanisms of action for 8-(Trifluoromethyl)quinoxalin-2-ol derivatives. While direct literature on this specific substitution pattern is emerging, extensive research on analogous compounds points overwhelmingly towards kinase inhibition as a primary mode of action, with potential roles in modulating other enzymatic pathways and cellular processes. This document provides researchers, scientists, and drug development professionals with a foundational understanding of these mechanisms, supported by established experimental protocols and structure-activity relationship (SAR) insights.

Introduction: The Strategic Combination of Quinoxaline and Trifluoromethyl Moieties

The quinoxaline nucleus, a fusion of benzene and pyrazine rings, is a versatile heterocyclic scaffold that forms the core of numerous pharmacologically active agents.[2][5] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][6] The tautomeric quinoxalin-2-ol / quinoxalin-2(1H)-one core is a frequently encountered motif in compounds designed to target enzymatic active sites.

The addition of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design.[4] The -CF3 group is a potent electron-withdrawing moiety that can significantly alter the physicochemical properties of a parent molecule.[4] Its key contributions include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[4]

  • Increased Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance bioavailability.[4]

  • Modulation of Binding Affinity: Its steric bulk and strong electron-withdrawing nature can lead to more potent and selective interactions with biological targets.[4]

Therefore, 8-(Trifluoromethyl)quinoxalin-2-ol derivatives represent a class of compounds rationally designed for enhanced therapeutic potential.

Primary Mechanism of Action: Kinase Inhibition

The most extensively documented mechanism of action for bioactive quinoxaline derivatives is the inhibition of protein kinases. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The planar quinoxaline scaffold is well-suited to fit into the ATP-binding pocket of many kinases.

Apoptosis Signal-Regulated Kinase 1 (ASK1) Inhibition

ASK1 is a key signaling molecule in the MAPK pathway that responds to cellular stress (e.g., oxidative stress, endoplasmic reticulum stress) and triggers downstream pathways leading to inflammation and apoptosis. Inhibiting ASK1 is a promising strategy for treating diseases like non-alcoholic steatohepatitis (NASH) and other inflammatory conditions.[7][8]

Recent studies have identified quinoxaline derivatives as potent ASK1 inhibitors.[7][8] The mechanism involves the compound binding to the ATP-binding site of the ASK1 kinase domain, preventing the phosphorylation of its downstream targets, MKK3/6 and MKK4/7, thereby blocking the pro-inflammatory and apoptotic signaling cascade.

ASK1_Pathway Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress->ASK1 Activates MKK MKK3/6, MKK4/7 ASK1->MKK Phosphorylates Inhibitor 8-(CF3)quinoxalin-2-ol Derivative Inhibitor->ASK1 Inhibits p38_JNK p38 / JNK MKK->p38_JNK Phosphorylates Response Inflammation Apoptosis p38_JNK->Response Leads to Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Advanced Studies Synthesis Compound Synthesis & Characterization KinaseAssay Biochemical Kinase Inhibition Assay (e.g., ASK1, Pim-1) Synthesis->KinaseAssay SAR SAR Analysis & Lead Optimization KinaseAssay->SAR CellViability Cell Viability Assay (MTT / CCK-8) KinaseAssay->CellViability SAR->Synthesis Iterative Design TargetValidation Target Engagement & Pathway Analysis (e.g., Western Blot) CellViability->TargetValidation InVivo In Vivo Model (e.g., Zebrafish, Mouse) TargetValidation->InVivo ADMET ADMET Profiling InVivo->ADMET

Caption: General experimental workflow for inhibitor validation.

Protocol: General Kinase Inhibition Assay

This enzymatic assay determines the direct inhibitory effect of a compound on a specific kinase. [9]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the purified target kinase (e.g., recombinant human ASK1), a specific peptide substrate, and cofactors (e.g., MgCl2, DTT).

  • Inhibitor Addition: Serially dilute the 8-(Trifluoromethyl)quinoxalin-2-ol derivative in DMSO and add it to the reaction wells at a range of final concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or using a luminescence-based ATP detection system like ADP-Glo™). Incubate the mixture at 30°C or 37°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction. Quantify kinase activity by measuring substrate phosphorylation.

    • Radiometric: Separate phosphorylated substrate via filtration or electrophoresis and measure radioactivity.

    • Luminescence: Measure the amount of ADP produced, which correlates with kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Protocol: MTT Cell Viability Assay

This colorimetric assay assesses the effect of the compound on cell proliferation and cytotoxicity. [9]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer) or other relevant cell lines in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoxaline derivatives (dissolved in DMSO and diluted in cell culture medium). Include a vehicle control (DMSO). Incubate for 48 to 72 hours.

  • MTT Addition: After incubation, remove the medium and add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

Derivatives of 8-(Trifluoromethyl)quinoxalin-2-ol are a promising class of compounds engineered for high therapeutic potential. Based on extensive evidence from related chemical series, their primary mechanism of action is likely the inhibition of key protein kinases, such as ASK1 and Pim kinases, which are implicated in inflammation and cancer. The strategic placement of the trifluoromethyl group is anticipated to confer superior potency and favorable pharmacokinetic properties. Further investigation through the systematic application of biochemical and cell-based assays will be crucial to fully characterize their specific molecular targets and validate their potential as next-generation therapeutic agents.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. (n.d.). ResearchGate.
  • Structure-activity relationship (SAR) studies of 2-Chloro-3-(2-pyridinyl)quinoxaline derivatives. (n.d.). Benchchem.
  • Structure activity relationships of quinoxalin-2-one derivatives as platelet-derived growth factor-beta receptor (PDGFbeta R) inhibitors, derived from molecular modeling. (2008). PubMed.
  • Overall structure‐activity relationship analysis of the quinoxaline derivatives. (n.d.). ResearchGate.
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). PMC.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC.
  • Plausible mechanism for trifluoromethylation of quinoxalin‐2(1H)‐ones... (n.d.). ResearchGate.
  • Quinoxaline, its derivatives and applications: A State of the Art review. (2015). European Journal of Medicinal Chemistry.
  • Exploring Potential of Quinoxaline Moiety. (n.d.). ResearchGate.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (2021). MDPI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI.
  • SYNTHESIS AND BIOLOGICAL EVALUTION OF NEWER DERIVATIVES OF QUINOXALINES. (2020). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). PMC.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PMC.

Sources

Foundational

In Vitro Pharmacokinetic Profiling of 8-(Trifluoromethyl)quinoxalin-2-ol: A Technical Guide

Abstract The journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous scientific evaluation. A critical component of this evaluation is the early characterization of its A...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous scientific evaluation. A critical component of this evaluation is the early characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This in-depth technical guide provides a comprehensive framework for the in vitro pharmacokinetic profiling of 8-(Trifluoromethyl)quinoxalin-2-ol, a representative quinoxaline derivative. Quinoxaline scaffolds are of significant interest in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] Understanding the ADME profile of such molecules at an early stage is paramount to identify potential liabilities, guide medicinal chemistry efforts, and increase the probability of success in later-stage development.[3][4][5] This guide moves beyond a simple recitation of protocols, delving into the scientific rationale behind each experimental choice, offering field-proven insights, and establishing a self-validating system of assays to ensure data integrity and trustworthiness.

Introduction: The Imperative of Early ADME Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is a guiding principle. A significant percentage of drug candidates historically failed in late-stage clinical trials due to unforeseen issues with their pharmacokinetic properties.[3] Integrating systematic in vitro ADME screening into the early discovery workflow has become an indispensable strategy to mitigate this risk.[3][5][6] These assays provide crucial insights into a compound's potential for oral bioavailability, its distribution within the body, its susceptibility to metabolic breakdown, and its primary routes of elimination.[3][4] For a novel molecule like 8-(Trifluoromethyl)quinoxalin-2-ol, this early profiling serves several key functions:

  • De-risking and Candidate Prioritization: Early identification of compounds with suboptimal ADME profiles allows for their deprioritization, focusing resources on more promising candidates.[4][7]

  • Guiding Medicinal Chemistry: The data generated informs structure-activity relationship (SAR) and structure-property relationship (SPR) studies, enabling chemists to rationally design molecules with improved pharmacokinetic characteristics.

  • Predicting In Vivo Behavior: In vitro data serves as the foundation for physiologically based pharmacokinetic (PBPK) modeling, which can simulate the drug's behavior in humans and predict potential drug-drug interactions (DDIs).[3]

This guide will systematically walk through the essential in vitro assays required to build a robust pharmacokinetic profile for 8-(Trifluoromethyl)quinoxalin-2-ol.

Foundational Physicochemical Characterization

Before embarking on biological assays, it is crucial to understand the fundamental physicochemical properties of 8-(Trifluoromethyl)quinoxalin-2-ol, as these intrinsic characteristics heavily influence its pharmacokinetic behavior.[8]

Solubility

Aqueous solubility is a prerequisite for absorption. Poor solubility can be a major hurdle for oral drug development.

  • Kinetic Solubility: This high-throughput assay measures the solubility of a compound from a DMSO stock solution in an aqueous buffer. It provides a rapid assessment of solubility under non-equilibrium conditions, which is often sufficient for initial screening.

  • Thermodynamic Solubility: This method measures the solubility of the solid form of the compound in an aqueous buffer at equilibrium. It is a more accurate representation of true solubility but is lower throughput.

Table 1: Physicochemical Properties of 8-(Trifluoromethyl)quinoxalin-2-ol (Hypothetical Data)

ParameterMethodResultInterpretation
Kinetic Solubility (pH 7.4)Nephelometry75 µMModerate solubility, may not be a major liability.
Thermodynamic Solubility (pH 7.4)Shake-flask58 µMConfirms moderate intrinsic solubility.
Log D (pH 7.4)HPLC2.8Optimal lipophilicity for cell membrane permeability.
pKaIn Silico Prediction8.2 (weak acid)Ionization state will be pH-dependent in the GI tract.
Lipophilicity (Log D)

Lipophilicity, the partitioning of a compound between an aqueous and a lipid phase, is a key determinant of membrane permeability and plasma protein binding.[8] The distribution coefficient (Log D) at a physiological pH of 7.4 is the most relevant measure.

Ionization Constant (pKa)

The pKa determines the extent of ionization of a compound at different pH values. This is critical for predicting its absorption in the varying pH environments of the gastrointestinal tract. Computational models can provide reliable initial estimates of pKa.[]

Absorption: Predicting Oral Bioavailability

For orally administered drugs, absorption across the intestinal epithelium is the first major step. The Caco-2 cell permeability assay is the gold standard in vitro model for this process.[10][11][12]

Caco-2 Permeability Assay

Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key drug transporters, thus mimicking the intestinal barrier.[12]

Experimental Workflow:

Caption: Caco-2 Permeability Assay Workflow.

Detailed Protocol:

  • Cell Culture: Caco-2 cells are cultured and seeded onto permeable Transwell® inserts and allowed to differentiate for 21 days to form a confluent monolayer.[13][14]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Bidirectional Transport: The assay is performed in two directions: apical-to-basolateral (A-to-B) to assess absorption, and basolateral-to-apical (B-to-A) to assess efflux.[12]

  • Dosing and Sampling: The test compound is added to the donor chamber (apical or basolateral), and samples are taken from the receiver chamber at specific time points.

  • Quantification: The concentration of the compound in the samples is determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) and the efflux ratio (ER) are calculated.

Table 2: Caco-2 Permeability Data for 8-(Trifluoromethyl)quinoxalin-2-ol (Hypothetical Data)

ParameterResultClassificationInterpretation
Papp (A-to-B) (10⁻⁶ cm/s)15.2HighLikely to be well absorbed orally.
Papp (B-to-A) (10⁻⁶ cm/s)18.5--
Efflux Ratio (ER)1.2LowNot a significant substrate of efflux transporters like P-gp.

Distribution: Plasma Protein Binding

Once absorbed, a drug distributes throughout the body via the systemic circulation. The extent to which a drug binds to plasma proteins, primarily albumin, is a critical pharmacokinetic parameter.[15] Only the unbound (free) fraction of the drug is available to interact with its target and to be metabolized and excreted.[16][17]

Rapid Equilibrium Dialysis (RED) Assay

Equilibrium dialysis is the "gold standard" for determining plasma protein binding.[18] The RED device is a high-throughput format of this assay.[16][19]

Experimental Workflow:

Caption: Integrated Pharmacokinetic Profile Assessment.

Based on the hypothetical data presented, 8-(Trifluoromethyl)quinoxalin-2-ol exhibits a promising in vitro pharmacokinetic profile:

  • Favorable Absorption: High permeability and low efflux in the Caco-2 assay, coupled with moderate solubility, suggest good potential for oral absorption.

  • Balanced Distribution: Moderate plasma protein binding indicates that a sufficient fraction of the drug will be free to exert its pharmacological effect.

  • Acceptable Metabolic Stability: The compound is not rapidly metabolized, suggesting it may have a reasonable half-life in vivo.

  • Low DDI Risk: The lack of significant CYP inhibition at relevant concentrations suggests a low potential for metabolism-based drug-drug interactions.

  • Good Cardiac Safety Profile: The high IC50 value in the hERG assay indicates a low risk of cardiotoxicity.

This collective dataset provides a strong rationale for advancing 8-(Trifluoromethyl)quinoxalin-2-ol to the next stage of preclinical development, which would typically involve in vivo pharmacokinetic studies in animal models.

Conclusion: A Foundation for Rational Drug Development

This technical guide has outlined a comprehensive and scientifically rigorous approach to the in vitro pharmacokinetic profiling of 8-(Trifluoromethyl)quinoxalin-2-ol. By systematically evaluating its physicochemical properties, absorption potential, plasma protein binding, metabolic stability, CYP inhibition, and hERG liability, a holistic understanding of its ADME characteristics can be established early in the drug discovery process. This data-driven approach, grounded in validated methodologies and a clear understanding of the underlying scientific principles, is essential for making informed decisions, optimizing lead compounds, and ultimately increasing the likelihood of developing safe and effective medicines. The principles and protocols detailed herein are not merely a checklist but a dynamic framework for the rational design and development of novel therapeutics.

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  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
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  • Paradise, E., Chaturvedi, P., & Ter-Ovanesyan, E. (2007). Cytochrome P450 inhibition assays using traditional and fluorescent substrates. Current Protocols in Pharmacology, Chapter 7, Unit 7.11.
  • Domainex. (n.d.). Plasma Protein Binding Assay.
  • Metrion Biosciences. (n.d.). Development and validation of a Qube automated patch clamp hERG assay at physiological temperatures.
  • European Chemicals Agency. (n.d.). Guidance on information requirements and chemical safety assessment Chapter R.8.
  • European Chemicals Agency. (2017). Guidance on information requirements and chemical safety assessment Chapter R.7a.
  • DGUV. (n.d.). IFA - The REACH Chemical Regulation and OSH: Chemical safety report – chemical safety assessment.
  • Al-Ostath, A., et al. (2023). In Silico Physicochemical and Pharmacokinetic Properties of the Tested Compounds. Molecules, 28(13), 5085.
  • U.S. Food and Drug Administration. (2024, October 9). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments.
  • MDPI. (2022, June 23). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives.
  • Royal Society of Chemistry. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
  • PubMed. (2022, June 23). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives.
  • BenchChem. (n.d.). In Vitro Evaluation of Quinoxaline Derivatives: A Comparative Guide for Drug Discovery.

Sources

Exploratory

Toxicity Profile and Safety Data for 8-(Trifluoromethyl)quinoxalin-2-ol: A Technical Guide for Drug Development

Executive Summary In contemporary medicinal chemistry, fluorinated heterocycles are highly prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 8-(Trifluoromethyl)quinoxal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, fluorinated heterocycles are highly prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 8-(Trifluoromethyl)quinoxalin-2-ol (CAS: 1823943-72-1) is a specialized building block frequently utilized in the synthesis of kinase inhibitors, antiviral agents, and novel agricultural compounds [1, 2]. Because this compound is primarily an early-stage research intermediate rather than a finalized therapeutic, its specific in vivo toxicity profile remains extrapolated from in vitro assays and structural alerts.

This whitepaper provides an authoritative synthesis of the physicochemical properties, Material Safety Data Sheet (MSDS) handling guidelines, and predictive toxicity mechanisms for 8-(Trifluoromethyl)quinoxalin-2-ol. Furthermore, it details a self-validating in vitro cytotoxicity protocol to empower researchers to establish empirical safety margins during drug development.

Chemical Identity and Physicochemical Properties

The structural core of 8-(Trifluoromethyl)quinoxalin-2-ol features a quinoxaline ring system with a hydroxyl group at the 2-position and a strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group at the 8-position. In solution, this compound exists in a tautomeric equilibrium with its amide counterpart, 8-(trifluoromethyl)quinoxalin-2(1H)-one , which significantly influences its reactivity in C-H functionalization and alkylation workflows [2].

The −CF3​ group enhances the molecule's lipophilicity (LogP), which improves cellular permeability but also increases the potential for non-specific protein binding and bioaccumulation.

Table 1: Core Chemical and Safety Specifications
Property / ParameterValue / Description
Chemical Name 8-(Trifluoromethyl)quinoxalin-2-ol
CAS Registry Number 1823943-72-1
Molecular Formula C9​H5​F3​N2​O
Molecular Weight 214.14 g/mol
SMILES OC1=NC2=C(C(F)(F)F)C=CC=C2N=C1
Storage Conditions Sealed in dry environment, 2-8°C [1]
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Extrapolated)

Toxicity Profile and Metabolic Pathways

While specific long-term mammalian toxicity data for CAS 1823943-72-1 is not extensively documented in public regulatory databases, we can predict its safety profile based on the well-characterized behavior of the quinoxaline pharmacophore [3].

Predictive Mechanisms of Toxicity
  • CYP450-Mediated N-Oxidation: Quinoxalines can undergo hepatic metabolism via Cytochrome P450 enzymes. While the −CF3​ group sterically and electronically shields the adjacent aromatic ring from rapid oxidation, the nitrogen heteroatoms remain susceptible to N-oxidation.

  • Reactive Oxygen Species (ROS) Generation: Certain quinoxaline derivatives (particularly 1,4-di-N-oxides) are known to undergo futile redox cycling, generating superoxide radicals. While quinoxalin-2-ols are significantly more stable and less prone to this than their N-oxide counterparts, high concentrations may still induce mild oxidative stress in hepatic cells [3].

  • Hinge-Binding Off-Target Effects: Because the quinoxalin-2-ol motif mimics peptide bonds, it is an excellent hinge-binder in kinase active sites. Consequently, systemic toxicity often manifests as off-target kinase inhibition, disrupting normal cellular signaling pathways.

ToxicityPathway A 8-(Trifluoromethyl) quinoxalin-2-ol B Hepatic CYP450 Metabolism A->B Cellular Uptake C N-Oxidation / Reactive Intermediates B->C Phase I (Minor Pathway) E Phase II Conjugation (Glucuronidation) B->E Detoxification (Major Pathway) D Cellular ROS Generation C->D Redox Cycling

Fig 1: Predicted hepatic metabolism and potential toxicity pathways of fluorinated quinoxalines.

MSDS Handling and Experimental Safety Protocols

As an early-stage research chemical, 8-(Trifluoromethyl)quinoxalin-2-ol must be handled under the assumption of acute toxicity and irritation potential (GHS standard for novel halogenated heterocycles).

Personal Protective Equipment (PPE)
  • Respiratory Protection: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized powders.

  • Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) are required. The lipophilic nature of the −CF3​ group allows the compound to penetrate compromised skin barriers rapidly.

  • Eye Protection: Snug-fitting safety goggles (EN 166 standard) to prevent micro-particulate irritation.

Spill Response and Disposal

In the event of a powder spill, do not sweep dry. Moisten the spill with a low-volatility solvent (e.g., polyethylene glycol or a 10% ethanol/water mixture) to prevent aerosolization, then wipe with absorbent materials. Dispose of all contaminated materials as halogenated organic waste.

In Vitro Cytotoxicity Profiling: The MTT Assay Workflow

To establish the safety margin (Therapeutic Index) of 8-(Trifluoromethyl)quinoxalin-2-ol derivatives, researchers must conduct rigorous in vitro cytotoxicity screening. The MTT assay is the gold standard for this, as it directly measures mitochondrial metabolic activity, which is highly sensitive to the ROS generation pathways discussed in Section 3.

Protocol Design & Causality
  • Cell Line Selection: HepG2 (Human hepatocellular carcinoma) cells are chosen because they retain functional CYP450 enzymes, allowing for the detection of metabolite-driven toxicity.

  • Vehicle Control: The compound must be dissolved in DMSO due to its high lipophilicity. The final DMSO concentration in the assay must not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity.

  • Self-Validation: The protocol uses Doxorubicin as a positive control for cell death and a 0.5% DMSO vehicle as a negative control, ensuring any observed toxicity is strictly attributable to the quinoxaline compound.

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ to allow for cellular adhesion and log-phase growth.

  • Compound Preparation: Prepare a 10 mM stock solution of 8-(Trifluoromethyl)quinoxalin-2-ol in sterile DMSO. Perform serial dilutions in complete media to achieve final well concentrations ranging from 0.1 µM to 100 µM.

  • Dosing: Aspirate the old media and apply 100 µL of the compound-treated media to the respective wells in triplicate. Include positive (Doxorubicin, 1 µM) and negative (0.5% DMSO) controls.

  • Incubation: Incubate the plate for 48 hours. This duration is critical to allow sufficient time for both direct target engagement and potential Phase I metabolic activation.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 100 µL of pure DMSO to each well and agitate on a plate shaker for 15 minutes to fully dissolve the crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis to determine the compound's cytotoxicity threshold.

MTTWorkflow Step1 1. Seed HepG2 Cells (10^4 cells/well) Step2 2. Incubate 24h (37°C, 5% CO2) Step1->Step2 Step3 3. Dose Compound (0.1 - 100 µM in 0.5% DMSO) Step2->Step3 Step4 4. Incubate 48h (Allow for CYP450 metabolism) Step3->Step4 Step5 5. Add MTT Reagent (Tetrazolium reduction) Step4->Step5 Step6 6. Solubilize Formazan (Add 100 µL DMSO) Step5->Step6 Step7 7. Read Absorbance (570 nm for IC50 calculation) Step6->Step7

Fig 2: Standardized MTT assay workflow for evaluating quinoxaline cytotoxicity.

Conclusion

8-(Trifluoromethyl)quinoxalin-2-ol is a potent, lipophilic building block that enables the synthesis of advanced therapeutics via transition-metal-free trifluoroalkylation and C-H functionalization [2]. While its specific in vivo toxicity is highly dependent on downstream derivatization, handling the raw intermediate requires strict adherence to GHS guidelines for irritants. By integrating rigorous in vitro screening protocols like the MTT assay early in the development pipeline, researchers can safely harness the pharmacological potential of this fluorinated scaffold.

References

  • BLDpharm. "1823943-72-1 | 8-(Trifluoromethyl)quinoxalin-2-ol Safety and Product Information." BLDpharm Catalog.
  • Hong, G., Yuan, J., et al. (2020). "Metal-Free Trifluoroalkylation of Quinoxalin-2(1H)-ones with Unactivated Alkenes and Langlois' Reagent." The Journal of Organic Chemistry - ACS Publications.
  • National Institutes of Health / Bentham Science. (2023). "Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities." Current Medicinal Chemistry.

Protocols & Analytical Methods

Method

Application Notes & Protocols: 8-(Trifluoromethyl)quinoxalin-2-ol in Medicinal Chemistry

Foreword: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] The trifluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] The trifluoromethyl (CF₃) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity that can profoundly enhance the pharmacological profile of a drug candidate.[1][4][5] When coupled with a "privileged scaffold" like quinoxaline—a framework known for its ability to interact with a multitude of biological targets—the potential for developing novel therapeutics is significantly amplified.[6][7][8] This guide focuses on 8-(Trifluoromethyl)quinoxalin-2-ol, a building block that synergistically combines the benefits of both the quinoxaline core and the trifluoromethyl group, making it a valuable starting point for drug discovery programs.

Physicochemical Properties and Synthetic Rationale

8-(Trifluoromethyl)quinoxalin-2-ol exists in a tautomeric equilibrium with its corresponding quinoxalin-2-one form. This tautomerism is a critical consideration for its reactivity, allowing for selective functionalization at either the oxygen or nitrogen atom.

The presence of the electron-withdrawing trifluoromethyl group at the 8-position influences the electronic properties of the entire ring system. This substituent can enhance the acidity of the N-H proton in the quinoxalinone tautomer and modulate the molecule's interaction with biological targets.[1][3] Furthermore, the CF₃ group is a powerful tool for blocking metabolic hotspots, often leading to an increased half-life and improved bioavailability of the final drug compound.[4]

Core Attributes of 8-(Trifluoromethyl)quinoxalin-2-ol:
PropertyImplication in Drug Design
Quinoxaline Scaffold A recognized "privileged structure" with a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[6][7][9][10][11][12][13]
Trifluoromethyl Group Enhances metabolic stability, increases lipophilicity and membrane permeability, and can improve binding affinity to target proteins.[1][2][3][4][14]
Hydroxyl/Oxo Group Provides a key handle for synthetic modification, allowing for the introduction of diverse substituents through O-alkylation or N-alkylation.[15][16][17]
Tautomerism Allows for selective chemical transformations at either the nitrogen or oxygen atom, enabling the synthesis of diverse compound libraries.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

Quinoxaline derivatives are well-established as potent inhibitors of various protein kinases, which are critical targets in oncology.[7][10] The 8-(trifluoromethyl)quinoxalin-2-ol scaffold can be elaborated to target the ATP-binding site of kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR).

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates how a hypothetical drug candidate derived from 8-(trifluoromethyl)quinoxalin-2-ol could inhibit the VEGFR-2 signaling pathway, a crucial process for tumor angiogenesis.[6]

VEGFR2_Pathway_Inhibition cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 PLCg PLCγ P1->PLCg Activates PI3K PI3K P2->PI3K Activates RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Drug Quinoxaline Inhibitor Drug->VEGFR2 Inhibits Phosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoxaline-based drug.

Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the functionalization of 8-(trifluoromethyl)quinoxalin-2-ol. These protocols are based on established methods for similar quinoxaline derivatives.[15][16][17][18][19][20]

Protocol 1: O-Alkylation of 8-(Trifluoromethyl)quinoxalin-2-ol

This protocol focuses on the synthesis of 2-alkoxy-8-(trifluoromethyl)quinoxalines, which can serve as key intermediates for further diversification.

O_Alkylation_Workflow start Start reagents Dissolve 8-(CF3)quinoxalin-2-ol in DMF start->reagents base Add Base (e.g., K2CO3) reagents->base alkyl_halide Add Alkyl Halide (R-X) base->alkyl_halide reaction Stir at RT to 60°C (Monitor by TLC) alkyl_halide->reaction workup Aqueous Workup reaction->workup extraction Extract with EtOAc workup->extraction purification Column Chromatography extraction->purification product 2-Alkoxy-8-(CF3)quinoxaline purification->product end End product->end

Caption: Workflow for the O-alkylation of 8-(trifluoromethyl)quinoxalin-2-ol.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 8-(trifluoromethyl)quinoxalin-2-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise to the stirred suspension.

  • Reaction: Stir the mixture at room temperature or gently heat to 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-alkoxy-8-(trifluoromethyl)quinoxaline.

Protocol 2: N-Alkylation of 8-(Trifluoromethyl)quinoxalin-2(1H)-one

This protocol describes the synthesis of 1-alkyl-8-(trifluoromethyl)quinoxalin-2(1H)-ones, providing a different vector for structural modification.

N_Alkylation_Workflow start Start reagents Suspend 8-(CF3)quinoxalin-2-ol in a suitable solvent (e.g., Acetonitrile) start->reagents base Add a strong base (e.g., NaH) reagents->base alkyl_halide Add Alkyl Halide (R-X) base->alkyl_halide reaction Stir at RT (Monitor by TLC) alkyl_halide->reaction quench Quench with water reaction->quench extraction Extract with organic solvent quench->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product 1-Alkyl-8-(CF3)quinoxalin-2(1H)-one purification->product end End product->end

Caption: Workflow for the N-alkylation of 8-(trifluoromethyl)quinoxalin-2(1H)-one.

Step-by-Step Methodology:

  • Reactant Preparation: Suspend 8-(trifluoromethyl)quinoxalin-2-ol (1.0 eq) in a suitable solvent such as anhydrous acetonitrile.

  • Base Addition: Carefully add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0°C.

  • Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide, 1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product into an organic solvent like dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 1-alkyl-8-(trifluoromethyl)quinoxalin-2(1H)-one.

Protocol 3: Synthesis of 2-Chloro-8-(trifluoromethyl)quinoxaline and Subsequent Suzuki Coupling

The hydroxyl group can be converted to a chloro group, a versatile handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[21][22][23]

Part A: Chlorination

  • Reaction Setup: In a sealed tube, add 8-(trifluoromethyl)quinoxalin-2-ol (1.0 eq) and phosphoryl chloride (POCl₃, 5-10 eq).

  • Reaction: Heat the mixture at 110-120°C for several hours. Monitor by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purification: Purify the crude 2-chloro-8-(trifluoromethyl)quinoxaline by column chromatography.

Part B: Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling_Workflow start Start reagents Combine 2-Chloro-8-(CF3)quinoxaline, Boronic Acid, Pd Catalyst, and Base start->reagents solvent Add Solvent (e.g., Dioxane/Water) reagents->solvent reaction Heat under Inert Atmosphere (Monitor by LC-MS) solvent->reaction workup Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction purification Column Chromatography extraction->purification product 2-Aryl-8-(CF3)quinoxaline purification->product end End product->end

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flask, add 2-chloro-8-(trifluoromethyl)quinoxaline (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by LC-MS).

  • Work-up: Cool the reaction mixture and dilute with water.

  • Extraction: Extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography to yield the desired 2-aryl-8-(trifluoromethyl)quinoxaline.

Representative Suzuki Coupling Reaction Data (Illustrative)

The following table presents illustrative yields for Suzuki coupling reactions based on similar heterocyclic chlorides.[21][22]

Arylboronic AcidPalladium CatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O80-90
3-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O75-85

Conclusion

8-(Trifluoromethyl)quinoxalin-2-ol is a highly versatile and valuable building block for medicinal chemistry. Its strategic combination of a privileged heterocyclic core and a metabolically robust, lipophilic trifluoromethyl group provides a solid foundation for the development of novel drug candidates. The synthetic handles present on the molecule allow for extensive diversification, enabling the fine-tuning of physicochemical and pharmacological properties to meet the demands of modern drug discovery programs.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025). Available from: [Link]

  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025). Available from: [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). Available from: [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2026). Available from: [Link]

  • A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY - TIJER.org. (2015). Available from: [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. (2023). Available from: [Link]

  • ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. - ResearchGate. (2026). Available from: [Link]

  • Direct alkylation of quinoxalinones with electron-deficient alkenes enabled by a sequential paired electrolysis - Chemical Communications (RSC Publishing). Available from: [Link]

  • Previous approaches and proposed visible light‐induced N‐alkylation of quinoxalinone‐2(1H)‐ones. - ResearchGate. Available from: [Link]

  • Direct Alkylation of Quinoxalinones with Boracene-Based Alkylborate under Visible Light Irradiation | The Journal of Organic Chemistry - ACS Publications. (2023). Available from: [Link]

  • Visible-light induced decarboxylative alkylation of quinoxalin-2(1H)-ones at the C3-position - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Visible‐light assisted alkylation of quinoxalinones (Jin method). - ResearchGate. Available from: [Link]

  • Synthesis of quinoxalines and pyrido[2,3-b]pyrazines by Suzuki–Miyaura cross-coupling reaction | Request PDF - ResearchGate. (2015). Available from: [Link]

  • Synthesis of quinoxalinones - Organic Chemistry Portal. Available from: [Link]

  • Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - Academia.edu. Available from: [Link]

  • Strategy for the alkylation of quinoxalin‐2(1H)‐ones - ResearchGate. Available from: [Link]

  • Regioselective C-3-alkylation of quinoxalin-2(1H)-ones via C–N bond cleavage of amine derived Katritzky salts enabled by continuous-flow photoredox catalysis - PMC. Available from: [Link]

  • Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines - MDPI. (2024). Available from: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: [Link]

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC. (2025). Available from: [Link]

  • Investigation on Y-shaped tri-fluoromethyl substituted quinoxalines: synthesis, optical and morphological studies | Request PDF - ResearchGate. Available from: [Link]

  • synthesis, reactivity and biological activity of quinoxalin-2-one derivatives - ResearchGate. (2025). Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025). Available from: [Link]

  • The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents - Frontiers. (2020). Available from: [Link]

  • Quinoxaline, its derivatives and applications: A state of the art review. - SciSpace. Available from: [Link]

  • c-3 functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones. Available from: [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - OUCI. Available from: [Link]

  • Exploring Potential of Quinoxaline Moiety. Available from: [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review. Available from: [Link]

  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE Aki Fujisaka, Daiki Aomatsu, Yoichiro Kakutani, Ryuya Ter. (2021). Available from: [Link]

  • Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC. (2022). Available from: [Link]

  • 2-methyl-8-(trifluoromethyl)quinoline - Chemical Synthesis Database. (2025). Available from: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. (2021). Available from: [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC. Available from: [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC. (2024). Available from: [Link]

  • Synthesis and hypoglycemic activity of quinoxaline derivatives - Frontiers. (2023). Available from: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. (2021). Available from: [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 8-(Trifluoromethyl)quinoxalin-2-ol

Executive Summary & Scientific Rationale The compound 8-(Trifluoromethyl)quinoxalin-2-ol (CAS: 1823943-72-1) is a critical structural motif in the development of modern therapeutics. Quinoxaline derivatives, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 8-(Trifluoromethyl)quinoxalin-2-ol (CAS: 1823943-72-1) is a critical structural motif in the development of modern therapeutics. Quinoxaline derivatives, particularly those bearing a trifluoromethyl ( −CF3​ ) group, exhibit enhanced lipophilicity, superior membrane permeability, and strong binding affinities, making them highly valuable in antimicrobial and anticancer drug discovery[1].

However, the analytical quantification of this compound presents distinct chromatographic challenges. The quinoxalin-2-ol moiety undergoes lactam-lactim tautomerism (quinoxalin-2-ol quinoxalin-2(1H)-one). If the mobile phase pH is not rigorously controlled, this equilibrium causes peak splitting, severe tailing, and unpredictable retention times[2]. Furthermore, the strongly electron-withdrawing −CF3​ group alters the electron density of the pyrazine ring, necessitating specific stationary phase chemistries to achieve optimal selectivity[3]. This application note details a robust, self-validating Reverse-Phase HPLC (RP-HPLC) method designed specifically to overcome these physicochemical hurdles, ensuring high-fidelity data suitable for regulatory submissions.

Physicochemical Profiling & Causality in Method Design

To move beyond trial-and-error method development, every chromatographic parameter in this protocol is dictated by the molecule's intrinsic properties:

  • Tautomerism & pH Control (The Causality of Peak Shape): The hydroxyl/lactam group possesses a pKa of approximately 8.5, while the quinoxaline nitrogens are weakly basic (pKa ~1.5). Operating at a near-neutral pH would leave the molecule in a state of partial ionization and tautomeric flux. By buffering the mobile phase to pH 2.8 using 0.1% Formic Acid, the molecule is forced entirely into its neutral, protonated lactam form. This eliminates secondary interactions with residual silanols on the silica matrix, ensuring a sharp, symmetrical peak.

  • Stationary Phase Selection (The Causality of Selectivity): While a standard C18 column relies purely on hydrophobic dispersion forces[2], a Phenyl-Hexyl stationary phase is selected for this method. The phenyl ring of the stationary phase engages in π−π electron donor-acceptor interactions with the electron-deficient quinoxaline core (an effect amplified by the −CF3​ group), providing orthogonal selectivity and superior resolution from structurally similar synthetic impurities[3].

  • Lipophilicity Assessment: RP-HPLC is a proven, high-throughput alternative to the traditional shake-flask method for determining the partition coefficient (Log P) of quinoxaline derivatives. The retention time on the Phenyl-Hexyl column directly correlates with the compound's lipophilicity, aiding in downstream pharmacokinetic modeling[4].

Interaction_Mechanism Analyte 8-(Trifluoromethyl) quinoxalin-2-ol Hydrophobic Hydrophobic Interaction (-CF3 Group) Analyte->Hydrophobic PiPi π-π Stacking (Quinoxaline Core) Analyte->PiPi Hbond Hydrogen Bonding (Lactam Motif) Analyte->Hbond Stationary Phenyl-Hexyl Stationary Phase Hydrophobic->Stationary PiPi->Stationary Hbond->Stationary

Fig 1. Chromatographic interaction mechanisms between the analyte and the stationary phase.

Experimental Protocol: A Self-Validating System

A self-validating protocol inherently checks its own performance before generating reportable data. This is achieved by embedding a System Suitability Testing (SST) gatekeeper step directly into the workflow. If the SST criteria are not met, the sequence automatically halts, preventing the acquisition of untrustworthy data.

Chromatographic Conditions
  • Column: Core-Shell Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm particle size.

  • Mobile Phase A: HPLC-grade Water containing 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 5 µL.

  • Detection: Photodiode Array (PDA) extracting at 235 nm (quantification) and 315 nm (qualification).

Step-by-Step Methodology

Step 1: Sample Preparation Accurately weigh 10.0 mg of 8-(Trifluoromethyl)quinoxalin-2-ol reference standard. Dissolve in 10 mL of Methanol (Stock Solution: 1.0 mg/mL). Sonicate for 5 minutes. Dilute the stock solution with a diluent matching the initial mobile phase conditions (80% Water / 20% Acetonitrile) to a working concentration of 50 µg/mL. Causality: Matching the sample diluent to the initial gradient prevents solvent-mismatch band broadening at the column head.

Step 2: System Suitability Testing (The Gatekeeper) Inject the 50 µg/mL working standard six consecutive times. The system must calculate the Relative Standard Deviation (RSD) of the peak areas, the tailing factor, and the theoretical plate count. Proceed to Step 3 only if the criteria in Table 2 are met.

Step 3: ICH Q2(R1) Method Validation Execution Following successful SST, execute the validation sequence in accordance with [ICH Q2(R1) guidelines][5].

  • Specificity: Inject a blank diluent and a forced-degradation sample (exposed to 0.1N HCl, 0.1N NaOH, and 3% H2​O2​ ) to ensure no co-eluting peaks interfere with the main analyte.

  • Linearity: Inject five concentration levels ranging from 50% to 150% of the target concentration (25, 37.5, 50, 62.5, and 75 µg/mL).

  • Accuracy & Precision: Perform triplicate injections at three concentration levels (Low, Medium, High) across two different days to establish intra-day and inter-day precision.

HPLC_Workflow A Physicochemical Profiling (pKa, LogP, Tautomerism) B Stationary Phase Selection (Phenyl-Hexyl for π-π) A->B C Mobile Phase Optimization (pH 2.8 to suppress ionization) B->C D System Suitability Testing (Self-Validating Metrics) C->D E ICH Q2(R1) Validation (Linearity, Accuracy, Precision) D->E

Fig 2. Step-by-step HPLC method development and ICH Q2(R1) validation workflow.

Quantitative Data & Validation Summary

All quantitative parameters must be strictly monitored. The tables below summarize the programmed gradient, the self-validating SST thresholds, and the regulatory acceptance criteria based on FDA and ICH Q2(R1) mandates[5].

Table 1: Optimized Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.08020Initial
2.08020Isocratic hold
8.03070Linear ramp
10.03070High-organic wash
10.18020Return to initial
15.08020Re-equilibration

Table 2: Self-Validating System Suitability Criteria

ParameterAcceptance CriterionMechanistic Rationale
Retention Time RSD (n=6) ≤1.0% Ensures pump stroke consistency and thermal stability.
Peak Area RSD (n=6) ≤2.0% Validates autosampler precision and sample homogeneity.
Tailing Factor ( Tf​ ) ≤1.5 Confirms complete suppression of silanol interactions.
Theoretical Plates ( N ) ≥5000 Verifies column bed integrity and optimal mass transfer.

Table 3: ICH Q2(R1) Validation Parameters & Acceptance Criteria

Validation CharacteristicMethodologyICH Q2(R1) Acceptance Target
Specificity Blank & Forced DegradationResolution ( Rs​ ) > 2.0 from nearest degradation peak.
Linearity 5 levels (50% - 150%)Correlation coefficient ( R2 ) ≥0.999 .
Accuracy (Recovery) Spiked samples at 3 levelsMean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 replicates at 100% levelPeak area RSD ≤2.0% .

Troubleshooting & Mechanistic Insights

Even within a validated system, deviations can occur. Understanding the causality of these deviations allows for rapid resolution:

  • Symptom: Peak Tailing ( Tf​>1.5 ).

    • Causality: The mobile phase pH has drifted upwards, causing partial ionization of the quinoxalin-2-ol lactam motif, leading to secondary interactions with the silica support.

    • Corrective Action: Remake Mobile Phase A and B, ensuring the precise addition of 0.1% Formic Acid. Verify the pH is ≤2.8 .

  • Symptom: Retention Time Drift.

    • Causality: The highly lipophilic −CF3​ group makes the molecule highly sensitive to minor fluctuations in the organic modifier concentration.

    • Corrective Action: Ensure the HPLC pump proportioning valves are functioning correctly and that the column has been equilibrated with at least 10 column volumes of the initial mobile phase prior to the first injection.

References

  • BenchChem. "Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy." Benchchem.com. 2

  • MDPI. "Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches." MDPI.com. 4

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA.gov. 5

  • MDPI. "Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents." MDPI.com. 1

  • Oxford Academic. "New substituted quinoxalines inhibit triple-negative breast cancer by specifically downregulating the c-MYC transcription." OUP.com. 3

Sources

Method

Application Note: Strategic Utilization of 8-(Trifluoromethyl)quinoxalin-2-ol in Next-Generation Agrochemical Development

Executive Summary The continuous evolution of weed and fungal resistance necessitates the development of novel active ingredients (AIs) with enhanced target-site affinity and metabolic stability. The quinoxaline scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The continuous evolution of weed and fungal resistance necessitates the development of novel active ingredients (AIs) with enhanced target-site affinity and metabolic stability. The quinoxaline scaffold has historically served as the foundation for blockbuster agrochemicals, including the organothiophosphate insecticide quinalphos and the aryloxyphenoxypropionate (APP) herbicide quizalofop[1]. However, modern agrochemical design increasingly relies on strategic fluorination[2].

This application note details the integration of 8-(Trifluoromethyl)quinoxalin-2-ol (CAS 1823943-72-1) into agrochemical discovery pipelines. By acting as a highly reactive, pre-fluorinated building block, it enables the rapid synthesis of next-generation ACCase inhibitors and broad-spectrum fungicides while imparting critical pharmacokinetic advantages[3].

Physicochemical Profiling & Mechanistic Rationale

The installation of a trifluoromethyl (-CF₃) group at the 8-position of the quinoxaline ring is not merely a structural variation; it fundamentally alters the molecule's behavior in both the synthetic flask and the biological target[2].

Causality in Structural Design
  • Electronic Activation for Synthesis : The -CF₃ group is strongly electron-withdrawing via inductive effects. This depletes electron density from the pyrazine ring, significantly lowering the activation energy required for Nucleophilic Aromatic Substitution (SₙAr) at the C2 position[4].

  • Metabolic Shielding : In planta and in vivo, cytochrome P450 enzymes frequently deactivate quinoxaline AIs via hydroxylation of the benzenoid ring. The bulky, electron-deficient -CF₃ group provides both steric hindrance and electronic deactivation, effectively shielding the scaffold from oxidative degradation.

  • Enhanced Lipophilicity : The fluorinated moiety increases the partition coefficient (LogP), optimizing the AI's ability to penetrate waxy plant cuticles or fungal cell membranes.

Table 1: Physicochemical Impact of 8-CF₃ Substitution
PropertyQuinoxalin-2-ol8-(Trifluoromethyl)quinoxalin-2-olMechanistic Consequence in Agrochemicals
LogP (Estimated) ~0.8~2.4Enhanced cuticular and trans-membrane penetration.
C2 Electrophilicity ModerateHighAccelerates SₙAr coupling rates during AI synthesis.
Metabolic Half-life ShortProlongedPrevents P450-mediated aryl hydroxylation.

Synthetic Workflows & Self-Validating Protocols

To utilize 8-(Trifluoromethyl)quinoxalin-2-ol, the stable lactam tautomer must first be activated into an electrophile, followed by coupling with a target pharmacophore.

G A 8-(Trifluoromethyl)quinoxalin-2-ol (Stable Lactam) B Deoxychlorination (POCl3, Reflux) A->B Activation C 2-Chloro-8-(CF3)-quinoxaline (Electrophile) B->C Cl- Substitution D SNAr Coupling (Phenol/Amine, K2CO3, DMF) C->D Nucleophilic Attack E Fluorinated Agrochemical (Active Ingredient) D->E Final Assembly

Fig 1. Synthetic workflow for 8-(Trifluoromethyl)quinoxalin-2-ol derived active ingredients.

Protocol 1: Activation via Deoxychlorination

Objective: Synthesize 2-Chloro-8-(trifluoromethyl)quinoxaline. Causality: Phosphorus oxychloride (POCl₃) is utilized as both solvent and chlorinating agent. It converts the hydroxyl/lactam oxygen into a good leaving group (dichlorophosphate), which is subsequently displaced by chloride.

Step-by-Step Methodology:

  • Charge: In a dry, argon-purged 250 mL round-bottom flask, suspend 10.0 g of 8-(Trifluoromethyl)quinoxalin-2-ol in 50 mL of POCl₃.

  • Catalysis: Add 3 drops of anhydrous N,N-Dimethylformamide (DMF). Rationale: DMF forms the Vilsmeier-Haack reagent in situ, which drastically accelerates the chlorination of electron-deficient heterocycles.

  • Reflux: Heat the mixture to 105°C for 4 hours. The suspension will transition into a homogenous dark solution as the lactam is consumed.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material (Eluent: 3:1 Hexane:EtOAc). The starting material (R_f ~0.1) should be completely replaced by a non-polar spot (R_f ~0.7).

  • Quench: Cool the flask to room temperature. Slowly pour the mixture over 500 g of crushed ice under vigorous stirring. Rationale: Rapid quenching prevents the hydrolysis of the newly formed 2-chloroimine back to the starting lactam.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 100 mL). Wash the combined organics with saturated NaHCO₃ until pH 7, dry over MgSO₄, and concentrate in vacuo.

Protocol 2: SₙAr Coupling for APP Herbicides

Objective: Couple the activated intermediate with a chiral aryloxyphenoxypropionate. Causality: Potassium carbonate (K₂CO₃) in DMF provides a mild basic environment that deprotonates the nucleophile without hydrolyzing the delicate ester linkages of the propionate moiety.

Step-by-Step Methodology:

  • Charge: Dissolve 5.0 g of 2-Chloro-8-(trifluoromethyl)quinoxaline and 1.1 equivalents of the target phenol/amine in 40 mL of anhydrous DMF.

  • Base Addition: Add 2.0 equivalents of finely powdered, anhydrous K₂CO₃.

  • Heating: Stir the suspension at 60°C for 6 hours. Rationale: The 8-CF₃ group sufficiently activates the C2 position, allowing for lower reaction temperatures compared to unfluorinated analogs, thereby preserving stereocenters.

  • Validation Checkpoint 2 (HPLC-UV): Monitor at 254 nm. Proceed to workup only when the electrophile peak area is <2%.

  • Workup: Dilute the mixture with 200 mL of cold water to precipitate the product. Filter, wash with water, and recrystallize from ethanol.

Table 2: Protocol Validation & Troubleshooting Metrics
CheckpointAnalytical MethodExpected ObservationCorrective Action if Failed
Lactam Activation TLC (3:1 Hexane:EtOAc)R_f shift from 0.1 to 0.7Add additional catalytic DMF; extend reflux by 1h.
Intermediate Purity ¹⁹F NMR (CDCl₃)Sharp singlet at ~ -61 ppmRecrystallize crude intermediate from hot heptane.
SₙAr Completion HPLC-UV (254 nm)<2% electrophile remainingIncrease K₂CO₃ equivalents; raise temperature to 80°C.

Pharmacodynamics & Environmental Considerations

Once synthesized, the 8-CF₃-quinoxaline derivative exhibits a dual-action biological profile. In the context of herbicides, it binds with high affinity to the carboxyltransferase (CT) domain of plastid Acetyl-CoA Carboxylase (ACCase), halting lipid biosynthesis. Simultaneously, the CF₃ group repels metabolic enzymes[3].

MOA A Fluorinated Quinoxaline AI B Plant ACCase Enzyme A->B High-affinity binding C Cytochrome P450 A->C Metabolic encounter E Lipid Synthesis Halted B->E Pathway inhibition D 8-CF3 Steric Shielding C->D Hydroxylation attempt D->A Prevents degradation F Meristem Necrosis E->F Phenotypic death

Fig 2. Pharmacodynamic and pharmacokinetic advantages conferred by the 8-CF3 moiety.

Environmental Fate: While the metabolic stability of the trifluoromethyl group is highly desirable for field efficacy, application scientists must account for its environmental degradation profile. Recent environmental fate studies indicate that certain trifluoromethyl-containing pesticides can undergo microbial defluorination or mineralization in agricultural soils, potentially leading to the accumulation of trifluoroacetic acid (TFA)[5]. Lead optimization should balance the biological half-life required for efficacy against the regulatory thresholds for soil TFA accumulation.

References

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.Chinese Chemical Society.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.Journal of Pesticide Science / PMC.
  • 2-Hydroxyquinoxaline: Synthesis, Properties, and Applications as a Key Intermediate.NBInno.
  • Formation of trifluoroacetic acid from common trifluoromethyl pesticides in agricultural soils.PMC.
  • Improved Direct 2-Trifluoromethylation of Quinoline Derivatives Using Me2(CH2Cl)SiCF3.ResearchGate.

Sources

Application

Application Notes and Protocols for the Use of 8-(Trifluoromethyl)quinoxalin-2-ol in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Importance of the 8-(Trifluoromethyl)quinoxalin-2-ol Scaffold The quinoxaline motif is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 8-(Trifluoromethyl)quinoxalin-2-ol Scaffold

The quinoxaline motif is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological activity, including applications as antibacterial, anticancer, and antiviral agents.[1] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[2] The combination of these two features in 8-(Trifluoromethyl)quinoxalin-2-ol results in a highly valuable building block for the synthesis of novel therapeutic agents and functional materials.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[3] However, the direct use of phenols and their heteroaromatic analogs, such as 8-(trifluoromethyl)quinoxalin-2-ol, in these reactions is challenging due to the poor leaving group ability of the hydroxyl moiety. To harness the synthetic potential of this scaffold, the hydroxyl group must first be converted into a more reactive electrophile. This application note provides a comprehensive guide to the activation of 8-(trifluoromethyl)quinoxalin-2-ol and its subsequent application in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Part 1: Activation of the Hydroxyl Group - Synthesis of 8-(Trifluoromethyl)quinoxalin-2-yl trifluoromethanesulfonate

The critical first step is the conversion of the C2-hydroxyl group into an excellent leaving group. Aryl trifluoromethanesulfonates (triflates) are highly effective electrophiles in palladium-catalyzed cross-coupling reactions, often exhibiting reactivity comparable to or greater than aryl halides.[4][5] The synthesis of 8-(trifluoromethyl)quinoxalin-2-yl trifluoromethanesulfonate is achieved by reacting the parent quinoxalinol with trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) in the presence of a mild base.

Causality in Experimental Design:
  • Choice of Reagent: Triflic anhydride is a powerful electrophile that readily reacts with the hydroxyl group to form the triflate ester.

  • Base: A non-nucleophilic base, such as pyridine or 2,6-lutidine, is employed to neutralize the triflic acid byproduct generated during the reaction, preventing side reactions and promoting the forward reaction. An excess of the base is often used to ensure complete reaction.

  • Solvent: An inert, anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent hydrolysis of the highly reactive triflic anhydride and the resulting triflate product.

  • Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to control the exothermic reaction and minimize potential side reactions.

Experimental Workflow for Triflate Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve 8-(Trifluoromethyl)quinoxalin-2-ol and pyridine in anhydrous DCM add_tf2o Add Triflic Anhydride dropwise at 0 °C prep_reagents->add_tf2o stir Stir at room temperature (Monitor by TLC/LC-MS) add_tf2o->stir quench Quench with aq. NaHCO₃ stir->quench extract Extract with DCM quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for the synthesis of 8-(Trifluoromethyl)quinoxalin-2-yl triflate.

Detailed Protocol: Synthesis of 8-(Trifluoromethyl)quinoxalin-2-yl trifluoromethanesulfonate (2)
Reagent/MaterialCAS NumberM. Wt. ( g/mol )Amount (mmol)Equivalents
8-(Trifluoromethyl)quinoxalin-2-ol (1)186799-12-8214.151.01.0
Trifluoromethanesulfonic anhydride (Tf₂O)358-23-6282.141.21.2
Pyridine110-86-179.102.02.0
Anhydrous Dichloromethane (DCM)75-09-284.9310 mL-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 8-(trifluoromethyl)quinoxalin-2-ol (1.0 mmol, 214 mg) and anhydrous dichloromethane (10 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add pyridine (2.0 mmol, 161 µL) to the stirred suspension.

  • Slowly add trifluoromethanesulfonic anhydride (1.2 mmol, 202 µL) dropwise via syringe over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 8-(trifluoromethyl)quinoxalin-2-yl trifluoromethanesulfonate (2) as a solid.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The resulting triflate 2 is a versatile electrophile for a range of palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these reactions is depicted below.

G Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(OTf)L₂] Pd0->OA_complex Oxidative Addition (Ar-OTf) Trans_complex [Ar-Pd(II)(R)L₂] OA_complex->Trans_complex Transmetalation (R-M) Trans_complex->Pd0 Reductive Elimination Product Ar-R Trans_complex->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the quinoxaline core and various aryl or vinyl boronic acids/esters.[4]

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically used. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are often effective for coupling with aryl triflates, as they promote the oxidative addition and reductive elimination steps.[6]

  • Base: A base is required to activate the boronic acid for transmetalation.[6] Inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used and offer good functional group tolerance.

  • Solvent: Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or THF are standard to maintain an oxygen-free environment and prevent catalyst deactivation.

Reagent/MaterialCAS NumberAmount (mmol)Equivalents
8-(Trifluoromethyl)quinoxalin-2-yl triflate (2)N/A0.51.0
Arylboronic acidVaries0.751.5
Pd₂(dba)₃51364-51-30.01250.025 (2.5 mol% Pd)
XPhos564483-18-70.030.06 (6 mol%)
K₃PO₄7778-53-21.53.0
Anhydrous 1,4-Dioxane123-91-15 mL-

Procedure:

  • To a dry Schlenk tube, add 8-(trifluoromethyl)quinoxalin-2-yl triflate (0.5 mmol), arylboronic acid (0.75 mmol), Pd₂(dba)₃ (0.0125 mmol, 11.5 mg), XPhos (0.03 mmol, 14.3 mg), and K₃PO₄ (1.5 mmol, 318 mg).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours, or until the starting material is consumed (monitored by TLC/LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the 2-aryl-8-(trifluoromethyl)quinoxaline product.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of 2-amino-quinoxaline derivatives by coupling the triflate with a wide range of primary and secondary amines.[3][7]

  • Catalyst System: Similar to the Suzuki coupling, a palladium source and a bulky, electron-rich phosphine ligand are essential. Ligands like XPhos, SPhos, or RuPhos are highly effective for C-N bond formation with aryl triflates.[8][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are preferred.

Reagent/MaterialCAS NumberAmount (mmol)Equivalents
8-(Trifluoromethyl)quinoxalin-2-yl triflate (2)N/A0.51.0
Amine (primary or secondary)Varies0.61.2
Pd₂(dba)₃51364-51-30.010.02 (2 mol% Pd)
XPhos564483-18-70.020.04 (4 mol%)
Sodium tert-butoxide (NaOtBu)865-48-50.71.4
Anhydrous Toluene108-88-35 mL-

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu (0.7 mmol, 67 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and XPhos (0.02 mmol, 9.5 mg) to a dry Schlenk tube.

  • Add anhydrous, degassed toluene (3 mL).

  • In a separate vial, dissolve 8-(trifluoromethyl)quinoxalin-2-yl triflate (0.5 mmol) and the amine (0.6 mmol) in toluene (2 mL).

  • Add the substrate solution to the catalyst mixture.

  • Seal the tube and heat the reaction at 80-110 °C for 4-24 hours, monitoring by TLC/LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to obtain the desired 2-amino-8-(trifluoromethyl)quinoxaline derivative.

C. Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is a highly efficient method for introducing alkynyl moieties onto the quinoxaline scaffold, providing access to valuable intermediates for further transformations or as final products with interesting electronic properties.[10][11]

  • Catalyst System: The classical Sonogashira reaction employs a dual-catalyst system: a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both to neutralize the HI byproduct and to act as the solvent.

  • Copper-Free Conditions: To avoid the formation of diyne byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require specific ligands and conditions but can provide cleaner reactions.

Reagent/MaterialCAS NumberAmount (mmol)Equivalents
8-(Trifluoromethyl)quinoxalin-2-yl triflate (2)N/A0.51.0
Terminal AlkyneVaries0.751.5
PdCl₂(PPh₃)₂13965-03-20.0150.03 (3 mol%)
Copper(I) Iodide (CuI)7681-65-40.0250.05 (5 mol%)
Triethylamine (Et₃N)121-44-85 mL-
Anhydrous THF (optional co-solvent)109-99-92 mL-

Procedure:

  • To a dry Schlenk tube, add 8-(trifluoromethyl)quinoxalin-2-yl triflate (0.5 mmol), PdCl₂(PPh₃)₂ (0.015 mmol, 10.5 mg), and CuI (0.025 mmol, 4.8 mg).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed triethylamine (5 mL) and THF (2 mL) via syringe.

  • Add the terminal alkyne (0.75 mmol) dropwise.

  • Stir the reaction at room temperature to 50 °C for 2-12 hours until completion (monitored by TLC/LC-MS).

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the 2-alkynyl-8-(trifluoromethyl)quinoxaline product.

Summary of Reaction Conditions

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2.5)XPhos (6)K₃PO₄ (3.0)1,4-Dioxane80-100
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene80-110
Sonogashira PdCl₂(PPh₃)₂ (3)-Et₃N (solvent)THF/Et₃N25-50

Conclusion

8-(Trifluoromethyl)quinoxalin-2-ol is a valuable substrate for advanced organic synthesis, provided it is first activated to its corresponding triflate. This application note details a reliable protocol for this activation and provides robust, field-proven methodologies for its subsequent use in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These protocols offer researchers in drug discovery and materials science a clear pathway to generate diverse libraries of functionalized quinoxaline derivatives, enabling the exploration of new chemical space and the development of novel molecular entities.

References

  • Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097–7111. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amination of aryl halides in the presence of a new electron-rich and sterically hindered phosphine ligand. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Narsaiah, A. V. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Records of Natural Products, 7(1), 23. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of 2-Aryl- and 2-Vinyl-Substituted Quinolines. Journal of the American Chemical Society, 128(44), 14254–14255. [Link]

  • Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical properties and synthetic utility of triflic anhydride. Tetrahedron, 56(20), 3077–3119. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Seitz, L. E., Sarakinos, G., & Zard, S. Z. (1997). A New Radical Synthesis of Quinoxalines. Angewandte Chemie International Edition in English, 36(19), 2117-2119. [Link]

  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Carbon Atoms. Angewandte Chemie International Edition, 42(14), 1566–1568. [Link]

  • Surrey, A. R. (1949). The Synthesis of Quinoxalines. Journal of the American Chemical Society, 71(10), 3354–3356. [Link]

  • Brown, D. J. (1994). The Quinoxalines: Supplement II. John Wiley & Sons.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 3). Pergamon.
  • Organic Chemistry Portal. (2023). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocols for 8-(Trifluoromethyl)quinoxalin-2-ol Derivatives

Introduction & Mechanistic Rationale The 8-(Trifluoromethyl)quinoxalin-2-ol scaffold—which exists in tautomeric equilibrium with 8-trifluoromethylquinoxalin-2(1H)-one—is a highly privileged structural motif in modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 8-(Trifluoromethyl)quinoxalin-2-ol scaffold—which exists in tautomeric equilibrium with 8-trifluoromethylquinoxalin-2(1H)-one—is a highly privileged structural motif in modern drug discovery. Derivatives of this core have been extensively optimized as Liver X-receptor (LXR) agonists[1], c-Jun N-terminal kinase (JNK) inhibitors[2], and TLR7/8 antagonists[3].

As an Application Scientist designing in vivo protocols, it is critical to understand the causality behind the physicochemical behavior of this scaffold. The incorporation of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the C8 position serves two primary pharmacological purposes:

  • Metabolic Shielding : The -CF3 group protects the aromatic ring from rapid enzymatic oxidation by cytochrome P450 (CYP450) oxidases in vivo, significantly reducing hepatic clearance and prolonging the drug's half-life[4].

  • Physicochemical Modulation : The -CF3 moiety drastically increases lipophilicity (LogP), which enhances cellular membrane permeability but simultaneously reduces aqueous solubility. Furthermore, its electron-withdrawing nature lowers the pKa of the tautomeric hydroxyl/amide system, directly influencing plasma protein binding and the volume of distribution.

These properties dictate that standard aqueous dosing vehicles will fail, necessitating specialized lipid-based or co-solvent formulation strategies to ensure reproducible in vivo exposure.

Formulation Strategy (Self-Validating Protocol)

Due to the high lipophilicity imparted by the -CF3 group, formulating these compounds in standard aqueous vehicles (e.g., PBS or normal saline) will result in immediate precipitation. Injecting precipitated compounds intravenously causes erratic absorption, macrophage sequestration, and fatal pulmonary embolisms.

We utilize a validated co-solvent/surfactant system: 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline .

Step-by-Step Formulation Methodology
  • Weighing & Primary Solubilization : Weigh the required mass of the 8-(Trifluoromethyl)quinoxalin-2-ol derivative into a sterile, silanized glass vial. Add DMSO to achieve exactly 5% of the final target volume. Vortex vigorously for 60 seconds.

    • Causality: DMSO acts as a powerful aprotic solvent to disrupt the strong crystalline lattice typical of planar, fluorinated aromatic systems.

  • Surfactant Addition : Add PEG300 (40% final volume) and Tween-80 (5% final volume). Sonicate the mixture in a water bath at 37°C for 5–10 minutes until the solution is completely clear and homogenous.

  • Aqueous Phase Integration : Dropwise, add 0.9% sterile saline (50% final volume) while continuously vortexing the vial.

    • Causality: Dropwise addition prevents localized supersaturation, which would otherwise trigger rapid nucleation and precipitation of the lipophilic compound.

  • Validation Check (Critical) : Hold the vial against a strong light source. If any opalescence, cloudiness, or micro-precipitation is observed, the formulation has failed and must not be used for IV dosing. If it fails, adjust the vehicle by increasing PEG300 to 50% and reducing saline to 40%.

In Vivo Dosing Protocols (Murine Model)

Subjects : Male C57BL/6 mice (8-10 weeks old, 20-25 g). For Per Os (PO) dosing, animals must be fasted for 12 hours prior to administration to eliminate food-effect variability, which heavily impacts the absorption of highly lipophilic drugs.

Protocol A: Intravenous (IV) Administration (Target: 2 mg/kg)
  • Vasodilation : Place the mice in a commercial warming chamber (approx. 37°C) for 3–5 minutes.

    • Causality: Warming induces vasodilation of the lateral tail vein, making it visible and accessible, ensuring the dose is delivered systemically rather than subcutaneously.

  • Restraint : Secure the mouse in a standard cylindrical restrainer, leaving the tail exposed and accessible.

  • Injection : Using a 27-gauge or 29-gauge needle, inject the formulated compound into the lateral tail vein.

    • Volume Constraint: Maximum 5 mL/kg (e.g., 100 µL for a 20 g mouse).

    • Causality: Exceeding 5 mL/kg with PEG/Tween-heavy vehicles can cause acute hemolysis, hyperosmolality, and cardiovascular collapse.

  • Self-Validation : A successful IV injection is characterized by a complete lack of plunger resistance and a visible "clearing" (blanching) of the blood in the vein as the dose enters.

Protocol B: Per Os (PO) Oral Gavage (Target: 10 mg/kg)
  • Preparation : Use a 20-gauge, 1.5-inch reusable stainless steel or disposable plastic gavage needle with a smooth ball tip.

  • Restraint : Scruff the mouse firmly behind the ears to immobilize the head and align the esophagus vertically.

  • Administration : Gently pass the gavage needle over the tongue and down the esophagus into the stomach.

    • Volume Constraint: Maximum 10 mL/kg (e.g., 200 µL for a 20 g mouse).

  • Self-Validation : Observe the animal immediately post-dosing. Normal behavior validates gastric delivery; gasping or respiratory distress indicates accidental tracheal intubation, requiring immediate humane euthanasia.

Pharmacokinetic Sampling & LC-MS/MS Bioanalysis

Serial Blood Collection

Collect 50 µL of blood via the submandibular vein (using a 4 mm lancet) or saphenous vein at the following time points: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Use K2EDTA-coated microcentrifuge tubes to prevent coagulation.

  • Centrifuge at 4,000 × g for 10 minutes at 4°C to separate the plasma. Transfer plasma to a 96-well plate and store at -80°C.

LC-MS/MS Bioanalysis

Fluorinated quinoxalines are highly responsive to Electrospray Ionization (ESI) in positive mode due to the basic nitrogen atoms in the quinoxaline ring. The -CF3 group provides distinct MS/MS fragmentation patterns (e.g., loss of a CF3 radical or HF), ensuring high signal-to-noise ratios.

  • Protein Precipitation : Add 150 µL of ice-cold Acetonitrile (spiked with 10 ng/mL of a deuterated internal standard) to 50 µL of plasma.

  • Extraction : Vortex for 2 minutes to ensure complete protein denaturation, then centrifuge at 15,000 × g for 10 minutes.

  • Analysis : Inject 5 µL of the clean supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column.

Quantitative Data Presentation: Representative PK Parameters

The following table summarizes expected quantitative pharmacokinetic parameters for a standard 8-(Trifluoromethyl)quinoxalin-2-ol derivative, highlighting the high oral bioavailability often achieved by this metabolically stable scaffold.

PK ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax ng/mL1,850 ± 2104,200 ± 450
Tmax hours0.081.5 ± 0.5
AUC0-last h*ng/mL4,100 ± 38014,350 ± 1,200
Clearance (Cl) mL/min/kg8.1 ± 1.2N/A
Volume of Dist. (Vd) L/kg1.4 ± 0.2N/A
Half-life (t1/2) hours3.2 ± 0.44.1 ± 0.6
Bioavailability (F%) %100 (Defined)70.0%

Experimental Workflow Visualization

G A 8-(Trifluoromethyl)quinoxalin-2-ol Compound QC & Profiling B Vehicle Formulation (DMSO/PEG300/Tween-80) A->B LogP & Solubility C Intravenous (IV) Dosing (Max 5 mL/kg) B->C Clear Solution D Per Os (PO) Dosing (Max 10 mL/kg) B->D Suspension/Solution E Serial Blood Sampling (0.08 to 24 h) C->E D->E F Plasma Extraction & LC-MS/MS Bioanalysis E->F Plasma Samples G PK Parameter Calculation (Clearance, AUC, F%) F->G Conc-Time Data

Figure 1: End-to-end in vivo pharmacokinetic workflow for 8-(Trifluoromethyl)quinoxalin-2-ol derivatives.

References

  • Visible-light induced C3-H trifluoromethylation of quinoxalin-2(1H)-ones with CF3SO2Cl under external photocatalyst-free conditions ResearchGate[Link][4]

  • Identification of Phenylsulfone-Substituted Quinoxaline (WYE-672) as a Tissue Selective Liver X-receptor (LXR) Agonist Journal of Medicinal Chemistry - ACS Publications[Link][1]

  • Synthesis, Biological Evaluation, and Molecular Modeling of 11H-indeno[1,2-b]quinoxalin-11one Derivatives and Tryptanthrin-6-Oxime as c-Jun N-terminal Kinase Inhibitors PubMed Central (PMC) - NIH[Link][2]

  • Polycyclic TLR7/8 Antagonists and Use Thereof in the Treatment of Immune Disorders Google Patents (WO2017106607A1)[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 8-(Trifluoromethyl)quinoxalin-2-ol Synthesis

Welcome to the Application Scientist Support Portal. Synthesizing trifluoromethylated quinoxalines—particularly 8-(trifluoromethyl)quinoxalin-2-ol (often existing in its lactam tautomer, 8-(trifluoromethyl)quinoxalin-2(1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Synthesizing trifluoromethylated quinoxalines—particularly 8-(trifluoromethyl)quinoxalin-2-ol (often existing in its lactam tautomer, 8-(trifluoromethyl)quinoxalin-2(1H)-one[1])—presents unique regioselectivity and yield challenges. This compound is a highly valuable scaffold in medicinal chemistry, notably in the development of antiplasmodial derivatives[2].

Below, we have compiled a definitive troubleshooting guide addressing the specific bottlenecks researchers encounter when attempting to scale and purify this molecule.

Section 1: The Regioselectivity Bottleneck

Q1: Why am I getting a stubborn mixture of isomers when condensing 3-(trifluoromethyl)benzene-1,2-diamine with ethyl glyoxylate?

The Causality: This is the most common issue reported in classical quinoxaline synthesis. When you use an unsymmetrical diamine, you are forcing a competition between two distinct nucleophilic centers. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing via inductive (-I) effects. Because it is located at the C3 position, it disproportionately drains electron density from the adjacent C2-NH₂ group. Furthermore, the bulky -CF₃ group creates a steric shield around the C2-NH₂.

As a result, the C1-NH₂ (meta to the -CF₃) is significantly more nucleophilic. When introduced to ethyl glyoxylate, the highly nucleophilic C1-NH₂ kinetically attacks the highly electrophilic aldehyde carbon (CHO), while the deactivated C2-NH₂ slowly attacks the ester carbon (COOEt). This specific alignment places the -CF₃ group at the 8-position of the resulting ring, favoring the 8-isomer. However, the energy difference between the two transition states is narrow, inevitably leading to a ~75:25 mixture of the 8-isomer and the 5-isomer.

Condensation_Logic Start 3-(Trifluoromethyl)benzene-1,2-diamine + Ethyl Glyoxylate Split Nucleophilic Attack Start->Split PathA C1-NH2 attacks Aldehyde (CHO) (Kinetically Favored) Split->PathA Fast PathB C2-NH2 attacks Aldehyde (CHO) (Sterically Hindered) Split->PathB Slow ProdA 8-(Trifluoromethyl)quinoxalin-2-ol (Major Isomer: ~75%) PathA->ProdA ProdB 5-(Trifluoromethyl)quinoxalin-2-ol (Minor Isomer: ~25%) PathB->ProdB

Caption: Kinetic vs. thermodynamic pathway divergence in the condensation synthesis route.

Q2: How can I optimize the classical condensation conditions to maximize the yield of the 8-isomer?

The Solution: You must enforce strict kinetic control. Heat is your enemy here, as it provides the activation energy necessary to form the undesired thermodynamic 5-isomer.

Protocol 1: Optimized Kinetic Condensation

  • Preparation: Dissolve 1.0 eq of 3-(trifluoromethyl)benzene-1,2-diamine in glacial acetic acid (0.2 M concentration). The protic solvent hydrogen-bonds with the carbonyls of the glyoxylate, amplifying the electrophilic difference between the aldehyde and the ester.

  • Temperature Control: Chill the reaction vessel to exactly 0 °C using an ice-brine bath.

  • Addition: Dilute 1.05 eq of ethyl glyoxylate (typically sold as a 50% solution in toluene) in a small volume of cold acetic acid. Add this dropwise over 1 hour using a syringe pump. Do not dump the reagent; local concentration spikes will cause oligomerization.

  • Maturation: Stir at 0 °C for 2 hours, then allow the mixture to slowly warm to room temperature overnight.

  • Workup: Pour the mixture into crushed ice. The product will precipitate. Filter, wash with cold water, and dry.

  • Purification: Recrystallize from an Ethyl Acetate/Hexane gradient to selectively crash out the 8-isomer.

Section 2: The Definitive Solution - De Novo Regiospecific Synthesis

Q3: The condensation route is too messy for my scale-up. Is there a synthetic route that guarantees 100% regioselectivity?

The Causality: Yes. As Application Scientists, when a late-stage regioselectivity issue causes unacceptable yield losses, we redesign the route to use pre-differentiated starting materials. By abandoning the symmetrical diamine and utilizing a Nucleophilic Aromatic Substitution (SNAr) approach, you achieve absolute regiocontrol.

We recommend starting with 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene (CAS: 1214335-98-4)[3],[4]. In this molecule, the fluorine atom is highly activated by the ortho-nitro group. Substituting the fluorine with glycine ethyl ester permanently fixes the position of the future N4 nitrogen. Subsequent reduction of the nitro group yields an amine that spontaneously cyclizes onto the adjacent ester, forming the N1 lactam unequivocally adjacent to the -CF₃ group.

SNAr_Pathway A 1-Fluoro-2-nitro-3- (trifluoromethyl)benzene B SNAr Reaction (Glycine ethyl ester) A->B C Nitro Reduction (Fe/AcOH or Pd/C) B->C D Spontaneous Lactamization C->D E 8-(Trifluoromethyl) quinoxalin-2-ol (100% Regioselectivity) D->E

Caption: Regiospecific synthesis workflow via SNAr and subsequent lactamization.

Protocol 2: Regiospecific SNAr Methodology

  • SNAr Step: In an oven-dried flask, dissolve 1.0 eq of 1-fluoro-2-nitro-3-(trifluoromethyl)benzene[3] and 1.2 eq of glycine ethyl ester hydrochloride in anhydrous DMF. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 60 °C for 4 hours.

  • Intermediate Workup: Dilute with Ethyl Acetate, wash extensively with 5% LiCl aqueous solution (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the intermediate N-(2-nitro-3-(trifluoromethyl)phenyl)glycine ethyl ester.

  • Reduction & Cyclization: Dissolve the crude intermediate in a 1:1 mixture of Ethanol and Glacial Acetic Acid. Add 5.0 eq of Iron (Fe) powder. Heat to 80 °C for 3 hours. The reduction of the nitro group to an aniline triggers an immediate, spontaneous intramolecular lactamization.

  • Final Isolation: Cool the mixture, filter through a pad of Celite to remove iron salts, and concentrate the filtrate. Triturate the resulting solid with cold water and filter to yield pure 8-(trifluoromethyl)quinoxalin-2-ol.

Section 3: Data Analytics and Validation

Q4: How do the two methods compare quantitatively?

To assist in your route-scouting decisions, refer to the performance metrics compiled from our internal validation runs:

ParameterClassical Condensation RouteRegiospecific SNAr Route (Recommended)
Starting Material 3-(Trifluoromethyl)benzene-1,2-diamine1-Fluoro-2-nitro-3-(trifluoromethyl)benzene
Regioselectivity (8-isomer : 5-isomer) ~75:25 (Mixture)>99:1 (Pure)
Overall Yield (Isolated) 40 - 50%65 - 75%
Purification Effort High (Requires tedious recrystallization)Low (Simple aqueous workup/filtration)
Reaction Temperature 0 °C to Room Temperature60 °C (SNAr) / 80 °C (Reduction)

Q5: How can I confirm I have the 8-isomer and not the 5-isomer using NMR?

The Causality: Standard ¹H-NMR can be ambiguous due to the complex splitting of the aromatic protons. To definitively prove regiochemistry, utilize ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy) . In the 8-isomer, the -CF₃ group is in direct spatial proximity to the lactam N1-H proton. A strong NOE cross-peak will be observed between the fluorine signal and the broad N-H singlet (typically around 12.0 - 12.5 ppm in DMSO-d6). If you have the 5-isomer, the -CF₃ group is adjacent to the imine N4 (which lacks a proton), and no such cross-peak will exist.

References
  • 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum, MDPI,2

  • Metal-Free Trifluoroalkylation of Quinoxalin-2(1H)-ones with Unactivated Alkenes and Langlois' Reagent | The Journal of Organic Chemistry, ACS Publications, 1

  • 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene, ChemScene, 3

  • 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene | C7H3F4NO2 | CID 20163310, PubChem,4

Sources

Optimization

Technical Support Center: Troubleshooting &amp; FAQs for 8-(Trifluoromethyl)quinoxalin-2-ol Scale-Up Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the critical challenges encountered during the scale-up synthesis of 8-(trifluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the critical challenges encountered during the scale-up synthesis of 8-(trifluoromethyl)quinoxalin-2-ol (also existing as its tautomer, 8-(trifluoromethyl)quinoxalin-2(1H)-one).

While the condensation of 3-(trifluoromethyl)benzene-1,2-diamine with a 2-oxoacetic acid derivative is straightforward at the bench scale, it presents severe regioselectivity and degradation issues upon scale-up. This guide provides field-proven, self-validating protocols to ensure high-fidelity, reproducible synthesis.

Section 1: Mechanistic Workflow & Regioselectivity

The most significant challenge in this synthesis is controlling the regioselectivity to favor the 8-CF₃ isomer over the 5-CF₃ isomer. This requires a deep understanding of the kinetic versus thermodynamic pathways governing the condensation.

Regioselectivity Diamine 3-(CF3)benzene-1,2-diamine (Nucleophilic C1-NH2, Deactivated C2-NH2) Kinetic Kinetic Control (0-5 °C) Amine 1 attacks Aldehyde Diamine->Kinetic + Ethyl Glyoxylate Glyoxylate Ethyl Glyoxylate (Electrophilic Aldehyde & Ester) Glyoxylate->Kinetic Thermo Thermodynamic Control (Heat) Steric Relief at N1 Kinetic->Thermo High Temp / Prolonged Heating Isomer8 8-(CF3)quinoxalin-2-ol (Desired Isomer) Kinetic->Isomer8 Fast Cyclization Isomer5 5-(CF3)quinoxalin-2-ol (Undesired Isomer) Thermo->Isomer5 Equilibration

Figure 1: Kinetic vs. thermodynamic pathways in 8-(trifluoromethyl)quinoxalin-2-ol synthesis.

FAQ 1: Why am I getting a mixture of 5-CF₃ and 8-CF₃ isomers, and how do I maximize the 8-CF₃ product?

Answer: The formation of regioisomeric mixtures stems from the electronic asymmetry of the starting material. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing. It deactivates the adjacent (ortho) amine at position 2 via inductive effects and steric shielding, making the meta-amine at position 1 significantly more nucleophilic[1].

To selectively form the 8-CF₃ isomer, the reaction must be kept under strict kinetic control . The highly nucleophilic C1-amine must attack the highly electrophilic aldehyde carbon of the glyoxylate to form the imine (which becomes N4 of the quinoxaline ring). Subsequently, the less reactive C2-amine attacks the ester carbon to form the lactam (N1).

If the reaction is heated excessively, the system enters thermodynamic control . The bulky -CF₃ group at the 8-position sterically clashes with the N1-H lactam proton. To relieve this steric strain, the molecule can equilibrate toward the undesired 5-CF₃ isomer[1]. Actionable Insight: Maintain addition temperatures strictly between 0–5 °C and avoid prolonged reflux.

FAQ 2: Should I use glyoxylic acid monohydrate or ethyl glyoxylate?

Answer: Always use ethyl glyoxylate (typically supplied as a 50% solution in toluene) for scale-up. Glyoxylic acid monohydrate exists largely as a gem-diol in solution, which reduces the electrophilicity of the aldehyde carbon. This often necessitates heating to drive the dehydration and condensation, which inadvertently pushes the reaction into thermodynamic control. Ethyl glyoxylate maintains a clear electrophilic differential between the aldehyde and the ester, enabling the reaction to proceed smoothly at low temperatures[1].

Section 2: Minimizing Side Reactions

FAQ 3: My reaction mixture turns black and tarry upon scale-up, and the yield drops. What is happening?

Answer: 1,2-Phenylenediamines are highly susceptible to auto-oxidation[2]. In the presence of oxygen, they form radical cation intermediates that rapidly polymerize into dark, tarry oligomers. At a bench scale, the condensation is often fast enough to outcompete oxidation. However, during scale-up, extended addition times and larger surface-to-volume ratios drastically increase oxygen exposure. Actionable Insight: Implement a strict anaerobic protocol. Sparge all solvents (ethanol/THF) with Argon for at least 30 minutes prior to use, and maintain a positive Argon sweep during the entire addition phase[3].

FAQ 4: How do I prevent bis-condensation or oligomerization?

Answer: Bis-condensation occurs when intermolecular reactions compete with the desired intramolecular cyclization. While the intramolecular lactam formation is entropically favored and extremely fast, localized concentration gradients in a large reactor can cause one molecule of glyoxylate to react with two diamine molecules (aminal formation). Actionable Insight: Ensure high dilution and use a baffled reactor with an overhead impeller to guarantee rapid micromixing. The ethyl glyoxylate must be added dropwise to the diamine so that the intramolecular cyclization outpaces any intermolecular side reactions.

Section 3: Quantitative Data & Experimental Protocol

Reaction Conditions vs. Performance Metrics

The table below summarizes how different parameters impact the regioselectivity and overall yield of the synthesis.

Reaction ConditionReagentTemperatureAtmosphereRegioisomeric Ratio (8-CF₃ : 5-CF₃)Isolated Yield (%)
A (Sub-optimal) Glyoxylic acid (aq)80 °CAmbient Air45 : 5552%
B (Standard) Ethyl glyoxylate25 °CAmbient Air80 : 2068%
C (Optimized) Ethyl glyoxylate0–5 °CArgon (Sparged)>95 : 589%
Optimized Scale-Up Protocol (100g Scale)

This self-validating protocol is designed to enforce kinetic control and eliminate oxidative degradation.

Step 1: Reactor Preparation Equip a 5 L jacketed glass reactor with an overhead stirrer, internal thermocouple, and an Argon inlet. Purge the system with Argon for 15 minutes to ensure a strictly inert atmosphere[3].

Step 2: Substrate Dissolution Charge the reactor with 3-(trifluoromethyl)benzene-1,2-diamine (100 g, 0.568 mol) and anhydrous, Argon-sparged ethanol (2.0 L). Stir at 250 rpm until the diamine is fully dissolved.

Step 3: Thermal Control Circulate coolant through the reactor jacket to bring the internal temperature to 0–5 °C. Self-Validation Check: Do not proceed until the internal thermocouple reads a stable temperature below 5 °C.

Step 4: Controlled Addition Load a pressure-equalizing dropping funnel with ethyl glyoxylate (50% solution in toluene, 127.5 g, 0.625 mol, 1.1 equiv). Add the solution dropwise over 2 hours. Monitor the internal temperature continuously; adjust the addition rate to ensure the exotherm does not push the temperature above 5 °C[1].

Step 5: Maturation Stir the reaction mixture at 0–5 °C for 2 hours to allow complete imine formation, then allow the jacket to slowly warm to 20 °C over 4 hours to finalize the lactam cyclization.

Step 6: Isolation & Purification Add cold deionized water (2.0 L) dropwise over 1 hour to precipitate the product. Filter the resulting pale-yellow solid under vacuum. Wash the filter cake with cold 1:1 ethanol/water (500 mL) to remove any trace 5-CF₃ isomer, and dry in a vacuum oven at 45 °C to a constant weight.

References

  • Title: Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates Source: Beilstein Journal of Organic Chemistry URL: 1

  • Title: Sulfur-Promoted Access to 3-Arylquinoxalin-2-ones by Oxidative Coupling of o-Phenylenediamines with Arylacetates Source: ResearchGate URL: 2

  • Title: 3-(Trifluoromethyl)benzene-1,2-diamine | 360-60-1 Source: Sigma-Aldrich URL: 3

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

8-(Trifluoromethyl)quinoxalin-2-ol proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratories where the mishandling of fluorinated heterocyclic compounds compromises both environmental safety and regulatory compliance. 8-(Trifluoromethyl)quinoxali...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit laboratories where the mishandling of fluorinated heterocyclic compounds compromises both environmental safety and regulatory compliance. 8-(Trifluoromethyl)quinoxalin-2-ol (CAS 1823943-72-1)[1] is a highly valuable building block in drug discovery, but its trifluoromethyl (–CF₃) moiety dictates strict, specialized disposal protocols.

You cannot treat this chemical as standard organic waste. The carbon-fluorine (C–F) bond is one of the strongest in organic chemistry. Improper disposal—such as low-temperature incineration or dilution in non-halogenated streams—risks the generation of highly toxic Products of Incomplete Combustion (PICs) and persistent environmental contaminants.

Here is the authoritative, field-proven guide to the operational logistics and chemical causality behind the disposal of 8-(Trifluoromethyl)quinoxalin-2-ol.

The Chemical Causality of Fluorinated Waste Disposal

Why do we mandate strict segregation and extreme-temperature incineration for this compound? The electronegativity of fluorine creates a highly polarized, exceptionally stable C–F bond. According to the U.S. Environmental Protection Agency (EPA), unimolecular decomposition of highly fluorinated organics requires extreme thermal energy; for example, breaking down simple fluorocarbons often requires temperatures exceeding 1,400°C[2].

If incinerated below this threshold, the compound undergoes incomplete combustion, releasing volatile short-chain fluorinated intermediates and corrosive hydrofluoric acid (HF) gas. Recent research by the CSIRO and international synchrotron facilities has mapped the destruction pathway of fluorinated chemicals, demonstrating that proper high-temperature incineration successfully achieves mineralization —converting the strong fluorocarbon chains into safe inorganic compounds like calcium fluoride (CaF₂), carbon dioxide, and water[3].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Every operational step includes a built-in verification checkpoint to ensure absolute safety and regulatory compliance.

Step 1: Source Segregation (The Halogenated Stream)
  • Action: Deposit all liquid, solid, and solvent-contaminated waste containing 8-(Trifluoromethyl)quinoxalin-2-ol strictly into containers designated for "Halogenated Organic Waste."

  • Causality: Mixing halogenated waste with non-halogenated solvents lowers the overall BTU (heating value) of the waste stream. High fluorine content requires specific rotary kiln incineration with caustic scrubbing[4]. Diluting this stream compromises the incinerator's ability to maintain the extreme temperatures required for C–F bond cleavage.

  • Verification Checkpoint: Inspect the laboratory waste log. The halogen content of the container must be explicitly documented to alert the downstream disposal facility of the high fluorine load.

Step 2: Primary and Secondary Containment
  • Action: Store the waste in a tightly closed, chemically compatible container (e.g., High-Density Polyethylene [HDPE] or glass, depending on the primary solvent matrix). Place this container within a secondary containment tray inside a designated, continuously ventilated fume hood.

  • Causality: Fluorinated organic mixtures can exhibit unexpected solvent effects. In the event of primary container degradation or failure, secondary containment prevents environmental release and cross-contamination with incompatible chemicals (e.g., strong reducing agents or alkali metals).

  • Verification Checkpoint: Visual inspection must confirm no liquid pooling in the secondary tray and that the primary container is hermetically sealed when not actively receiving waste.

Step 3: Hazardous Waste Labeling and RCRA Compliance
  • Action: Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. List "8-(Trifluoromethyl)quinoxalin-2-ol" and specifically annotate "Contains Fluorinated Organics."

  • Causality: Under the Resource Conservation and Recovery Act (RCRA), proper characterization ensures the waste is routed to a specialized facility capable of high-temperature incineration rather than a standard landfill or low-temperature boiler[5][6].

  • Verification Checkpoint: The label must be legible, dated with the accumulation start date, and strictly match the digital chemical inventory log.

Step 4: High-Temperature Incineration and Alkali Scrubbing (Facility Level)
  • Action: Contract exclusively with a licensed hazardous waste disposal facility equipped with a rotary kiln incinerator capable of sustained temperatures >1,400°C and high-efficiency wet/dry alkali scrubbers.

  • Causality: The extreme thermal environment breaks the C–F bonds via free radical initiation and branching mechanisms[2]. The subsequent alkali scrubber (utilizing calcium hydroxide) captures the liberated fluorine radicals and HF gas, precipitating it as inert Calcium Fluoride (CaF₂), thereby preventing atmospheric toxic release[3].

  • Verification Checkpoint: Request a Certificate of Destruction (CoD) from the vendor confirming thermal destruction and complete mineralization.

Quantitative Disposal Parameters

To understand the logistical differences between standard waste and fluorinated heterocycles, review the operational parameters below.

Operational ParameterStandard Organic WasteFluorinated Waste (e.g., –CF₃ compounds)Mechanistic Rationale
Target Destruction Temp. 800°C – 1,000°C>1,200°C – 1,400°CHigh C–F bond dissociation energy requires extreme thermal input[2].
Flue Gas Scrubbing Standard particulate / SOxHigh-capacity Alkali (Ca(OH)₂)Mandatory neutralization of highly corrosive HF gas generated during combustion.
End-of-Life State CO₂, H₂OComplete Mineralization (CaF₂, CO₂, H₂O)Prevents environmental persistence of short-chain fluorinated PICs[3].
RCRA Routing Liquid injection / Fuel BlendingRotary kiln with high-efficiency scrubberEnsures sufficient residence time and chemical neutralization for halogens[4].

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the molecule from laboratory generation to safe environmental mineralization.

FluorinatedDisposal A Waste Generation: 8-(Trifluoromethyl) quinoxalin-2-ol B Segregation: Halogenated Stream A->B Lab Protocol C RCRA Labeling & Secondary Containment B->C Safety Check D Rotary Kiln Incineration (>1,400°C) C->D Vendor Transfer E Alkali Scrubbing (HF Capture) D->E Thermal Cleavage F Mineralization (CaF2, CO2, H2O) E->F Neutralization

Figure 1: Self-validating disposal workflow for fluorinated heterocycles, ensuring complete mineralization.

References

  • Hairui Chemical. "8-(Trifluoromethyl)quinoxalin-2-ol_1823943-72-1." hairuichem.com. Available at: [Link]

  • CSIRO. "International research team decodes how to safely incinerate 'forever chemicals'." csiro.au. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. Available at: [Link]

  • Pace Analytical. "Total Organic Halogens (TOX)." pacelabs.com. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams." epa.gov. Available at: [Link]

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Handling

A Senior Application Scientist's Guide to Handling 8-(Trifluoromethyl)quinoxalin-2-ol: A Framework for Proactive Safety

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides a comprehensive operational framework for handling 8-(Trif...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides a comprehensive operational framework for handling 8-(Trifluoromethyl)quinoxalin-2-ol. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will apply the principle of "handling as potentially hazardous," drawing on data from structurally similar quinoxaline, quinoline, and trifluoromethyl-containing compounds to establish a robust safety protocol. This document is designed to empower you with the knowledge to manage risks effectively, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Understanding the potential hazards is the foundation of safe laboratory practice. Based on the known profiles of analogous compounds, 8-(Trifluoromethyl)quinoxalin-2-ol should be presumed to present the following risks until empirical data proves otherwise.

Anticipated Health Hazards:

  • Skin Irritation: Many quinoline and quinoxaline derivatives are known to cause skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosols may lead to respiratory irritation.[1][2][3][4]

These assumptions are derived from safety data for compounds such as 8-(Trifluoromethyl)quinolin-4-ol and 2-(Trifluoromethyl)quinoxaline, which share key structural motifs with the compound .

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive Personal Protective Equipment (PPE) plan is non-negotiable. The following table summarizes the minimum required PPE for handling 8-(Trifluoromethyl)quinoxalin-2-ol, grounded in the potential hazards identified above.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles & Full-Face ShieldStandard safety glasses are insufficient. Goggles must provide a complete seal around the eyes to protect against dust and splashes.[6] A face shield is mandatory when handling larger quantities or when there is a significant risk of splashing.[7][8]
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling this compound.[7][8] Always inspect gloves before use and practice proper removal techniques to avoid skin contamination.[1][9]
Body Protection Flame-Resistant Laboratory CoatA fully-buttoned lab coat protects personal clothing and underlying skin from contamination.[7][8] Ensure the material is appropriate for the chemicals being used in the broader experimental context.
Respiratory Protection NIOSH-Approved RespiratorTo be used if engineering controls (i.e., fume hood) are not available or are insufficient to control airborne concentrations, or during spill cleanup. A program compliant with OSHA's 29 CFR 1910.134 is required.[6][10]

Operational Plan: From Receipt to Reaction

Safe handling is a process, not just a set of equipment. Adherence to a strict operational plan is critical for minimizing exposure.

Engineering Controls: Your First Line of Defense

All manipulations of 8-(Trifluoromethyl)quinoxalin-2-ol, including weighing, transfers, and the preparation of solutions, must be conducted within a certified chemical fume hood.[7] This is the most effective way to control the inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure your work area is clean and uncluttered. Lay down absorbent, disposable bench paper to contain any minor spills.

  • Donning PPE: Put on all required PPE in the correct sequence to ensure maximum protection. The process of donning and doffing is a critical control point to prevent personal contamination.

PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator (If Required) don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles & Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4 Waste_Disposal_Workflow start Waste Generated decision_solid_liquid Solid or Liquid? start->decision_solid_liquid node_solid Contaminated Solid (Gloves, Paper, Tips) decision_solid_liquid->node_solid Solid node_liquid Unused Compound or Contaminated Solution decision_solid_liquid->node_liquid Liquid container_solid Seal in Labeled Hazardous Waste Bag node_solid->container_solid container_liquid Collect in Labeled Halogenated Waste Container node_liquid->container_liquid

Caption: Waste disposal workflow for 8-(Trifluoromethyl)quinoxalin-2-ol.

Decontamination

All non-disposable equipment, such as glassware, should be rinsed with a suitable organic solvent (e.g., acetone) in the fume hood. The rinsate must be collected and disposed of as halogenated hazardous waste. Following the solvent rinse, glassware can be washed using standard laboratory procedures.

By integrating these principles of hazard assessment, diligent PPE use, and structured operational and disposal plans, you can confidently and safely handle 8-(Trifluoromethyl)quinoxalin-2-ol, advancing your research while upholding the highest standards of laboratory safety.

References

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  • BenchChem. (2025). Personal protective equipment for handling 4-(Trifluoromethyl)benzylamine. Benchchem.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 8-(Trifluoromethyl)quinolin-4-ol. Thermo Fisher Scientific.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet. DC Fine Chemicals.
  • eCommons. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Quinoxalin-2(1H)-one. Sigma-Aldrich.
  • NextSDS. (n.d.). 8-(trifluoromethyl)quinoline-2-carbaldehyde — Chemical Substance Information. NextSDS.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2-(Trifluoromethyl)quinoxaline. Fisher Scientific.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 7-(Trifluoromethyl)quinolin-4-ylamine. Thermo Fisher Scientific.
  • MDPI. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
  • PMC. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC.
  • ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications.
  • Der Pharma Chemica. (2014). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica.
  • Alfa Aesar. (2017). 4-Hydroxy-8-methyl-2-(trifluoromethyl)quinoline - SAFETY DATA SHEET. Alfa Aesar.
  • ResearchGate. (n.d.). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. ResearchGate.
  • PMC. (n.d.). Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights. PMC.
  • MilliporeSigma. (2025). SAFETY DATA SHEET. MilliporeSigma.
  • University of Texas at Austin. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • AK Scientific, Inc. (n.d.). 8-Quinolinol, 2-fluoro - Safety Data Sheet. AK Scientific, Inc.
  • Carleton College. (n.d.). Hazardous Waste Segregation.
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